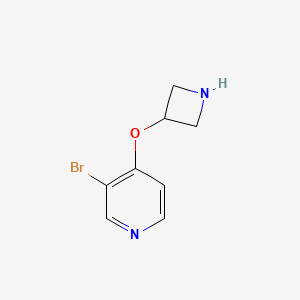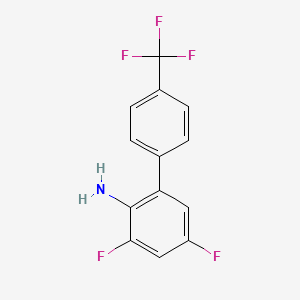
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(difluoromethyl)-6-pyrrolidin-1-yl-pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a pyrrolidinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
准备方法
合成路线和反应条件
4-氯-5-(二氟甲基)-6-吡咯烷-1-基嘧啶-2-胺的合成通常涉及多个步骤,从商业上可获得的起始材料开始。一种常见的合成路线包括以下步骤:
嘧啶环的形成: 嘧啶环可以通过涉及适当前体(如脒和β-二酮)的环化反应合成。
氯基的引入: 氯基可以通过使用三氯氧磷 (POCl3) 或亚硫酰氯 (SOCl2) 等试剂的氯化反应引入。
二氟甲基的引入: 二氟甲基可以通过使用二氟甲基碘 (CF2HI) 或二氟甲基砜 (CF2HSO2) 等二氟甲基化试剂的亲核取代反应引入。
吡咯烷基的引入: 吡咯烷基可以通过使用吡咯烷和适当离去基团的亲核取代反应引入。
工业生产方法
4-氯-5-(二氟甲基)-6-吡咯烷-1-基嘧啶-2-胺的工业生产涉及扩大实验室合成方法。这通常需要优化反应条件,使用连续流动反应器,并实施有效的纯化技术,以确保最终产品的产率和纯度高。
化学反应分析
反应类型
4-氯-5-(二氟甲基)-6-吡咯烷-1-基嘧啶-2-胺可以进行多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂进行,以还原特定的官能团。
取代: 氯基可以在适当的条件下被其他亲核试剂(如胺、硫醇或醇盐)取代。
常用试剂和条件
氧化: 过氧化氢 (H2O2),高锰酸钾 (KMnO4)
还原: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)
取代: 胺,硫醇,醇盐
主要生成物
氧化: 嘧啶环的氧化衍生物
还原: 官能团发生改变的还原衍生物
取代: 具有不同亲核试剂的取代嘧啶衍生物
科学研究应用
4-氯-5-(二氟甲基)-6-吡咯烷-1-基嘧啶-2-胺具有多种科学研究应用,包括:
药物化学: 该化合物用作合成潜在药物剂的构建块,特别是那些针对特定酶或受体的药物剂。
农药化学: 包括该化合物在内的嘧啶衍生物正在探索其杀菌和除草活性。
生物学研究: 该化合物用于研究以了解其与生物大分子的相互作用及其作为治疗剂的潜力。
材料科学: 正在研究该化合物在开发具有特定性能的新型材料中的潜在用途。
作用机制
4-氯-5-(二氟甲基)-6-吡咯烷-1-基嘧啶-2-胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能作为这些靶标的抑制剂或调节剂,导致细胞过程发生改变。确切的分子途径和靶标可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
4-氯-5-(二氟甲基)-6-(三氟甲基)-2-吡啶基]甲醇: 该化合物在氯和二氟甲基基团的存在方面与之具有结构相似性,但在吡啶基环和三氟甲基基团方面有所不同。
Diflumetorim: 一种商业化的嘧啶胺杀菌剂,具有类似的嘧啶核心,但取代基不同。
独特性
4-氯-5-(二氟甲基)-6-吡咯烷-1-基嘧啶-2-胺因其官能团的特定组合而具有独特性,赋予其独特的化学和生物学性质。特别是吡咯烷基的存在可能增强其与某些生物靶标的相互作用,使其成为各种应用的宝贵化合物。
属性
分子式 |
C9H11ClF2N4 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC 名称 |
4-chloro-5-(difluoromethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H11ClF2N4/c10-6-5(7(11)12)8(15-9(13)14-6)16-3-1-2-4-16/h7H,1-4H2,(H2,13,14,15) |
InChI 键 |
MUXVGAPOCOUNJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C(=NC(=N2)N)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

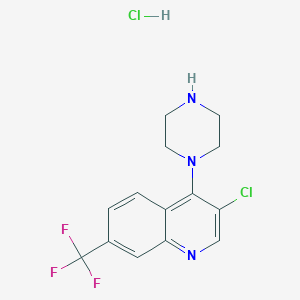
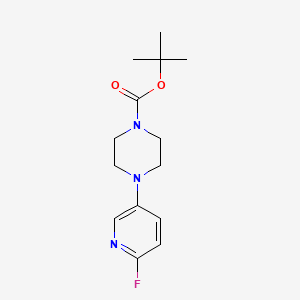
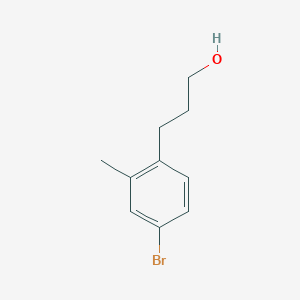

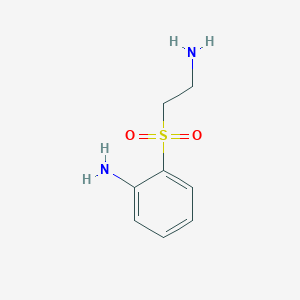
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)

